molecular formula C6H7AsO3 B10852557 Phenoxyarsonous acid

Phenoxyarsonous acid

Cat. No.: B10852557
M. Wt: 202.04 g/mol
InChI Key: NOJGJOHOYAWLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxyarsonous acid is an organoarsenic compound with the chemical formula C6H5AsO(OH)2. It is a colorless solid that is an organic derivative of arsenic acid, where one hydroxyl group has been replaced by a phenyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Phenoxyarsonous acid can be synthesized through several routes. One common method involves the treatment of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst . The reaction can be represented as follows:

C6H5N2++NaAsO3H2C6H5AsO3H2+Na++N2C_6H_5N_2^+ + NaAsO_3H_2 \rightarrow C_6H_5AsO_3H_2 + Na^+ + N_2 C6​H5​N2+​+NaAsO3​H2​→C6​H5​AsO3​H2​+Na++N2​

This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Phenoxyarsonous acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenoxyarsonous acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenoxyarsonous acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with carbonic anhydrase and other enzymes .

Comparison with Similar Compounds

Phenoxyarsonous acid can be compared with other similar compounds, such as phenylarsonic acid and other organoarsenic acids. These compounds share similar structural features but differ in their specific chemical properties and applications. For example, phenylarsonic acid is used as a precursor for different organoarsenic compounds and has distinct reactivity patterns .

Similar compounds include:

Properties

Molecular Formula

C6H7AsO3

Molecular Weight

202.04 g/mol

IUPAC Name

phenoxyarsonous acid

InChI

InChI=1S/C6H7AsO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5,8-9H

InChI Key

NOJGJOHOYAWLBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[As](O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.